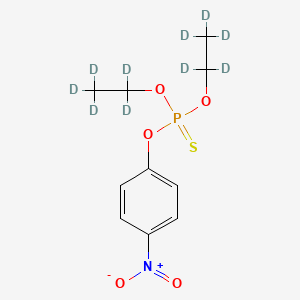
Cynapanoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cynapanoside B is a natural product found in Vincetoxicum pycnostelma and Vincetoxicum paniculatum with data available.
Scientific Research Applications
Glycoside Research
- Cynapanoside B in Glycoside Studies : Cynapanoside B was identified as a new glycoside in studies on Asclepiadaceae plants, specifically from Cynanchum paniculatum. Its structure was elucidated using spectroscopic and chemical methods, contributing to our understanding of glycosides in plant chemistry (Sugama, Hayashi, Mitsuhashi, & Kaneko, 1986).
Medicinal and Biological Properties
- Anti-inflammatory and Anti-allergic Activities : Cynapanoside B, as a derivative of luteolin, has been studied for its potential anti-inflammatory and anti-allergic activities. Research using hydrogel formulations of Cynapanoside B has shown promising results in reducing inflammation and allergic reactions in mouse models (Szekalska et al., 2020).
- Cytotoxic Activities : A study on Cynanchum paniculatum roots revealed that Cynapanoside B and related compounds demonstrated moderate cytotoxicity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Yu et al., 2016).
properties
CAS RN |
109985-24-2 |
|---|---|
Molecular Formula |
C41H60O16 |
Molecular Weight |
808.915 |
IUPAC Name |
(5R,8S,12S,16S,19S,22R)-12-hydroxy-8-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-diene-14,17-dione |
InChI |
InChI=1S/C41H60O16/c1-18-34(44)27(47-6)15-31(50-18)54-35-19(2)51-29(14-26(35)43)55-36-20(3)52-30(16-28(36)48-7)53-23-10-11-40(4)22(12-23)13-25(42)32-24(40)9-8-21-17-49-41(5)33(21)37(39(46)57-41)56-38(32)45/h13,17-20,23-37,42-44H,8-12,14-16H2,1-7H3/t18-,19-,20-,23+,24?,25+,26+,27-,28-,29+,30+,31-,32?,33-,34-,35-,36-,37+,40+,41+/m1/s1 |
InChI Key |
YJPCNVBYONYHPR-BXJACIRRSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CCC5(C6CCC7=COC8(C7C(C(=O)O8)OC(=O)C6C(C=C5C4)O)C)C)C)C)OC)O |
synonyms |
cynapanoside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



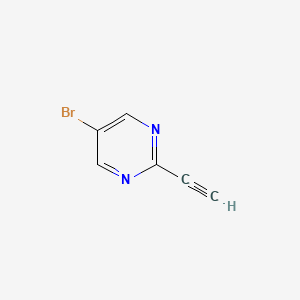
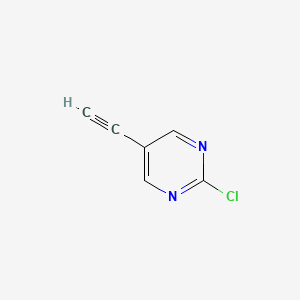

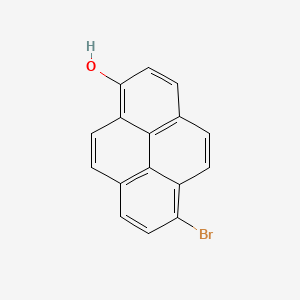
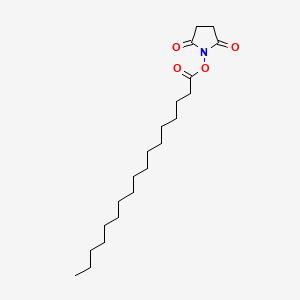

![[Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane](/img/structure/B566261.png)

